Product packaging for CV-6209(Cat. No.:CAS No. 100488-87-7)

CV-6209

Cat. No.: B1669349
CAS No.: 100488-87-7
M. Wt: 642.3 g/mol
InChI Key: APUCCVGQZPNXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Platelet-Activating Factor (PAF) in Pathophysiological Processes

Platelet-Activating Factor (PAF), also known as PAF-acether or AGEPC, is a potent phospholipid activator and mediator involved in numerous leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis. wikipedia.org It is considered the most potent lipid mediator known to date. encyclopedia.pub PAF is implicated in various physiological processes, but its critical feature in both physiology and disease is that its biological effects can be modulated by diet, lifestyle, and environmental factors. encyclopedia.pub Elevated levels of PAF are observed in response to nearly every type of pathology involving inflammation and cell damage/death. frontiersin.org

PAF plays a crucial role in specific syndromes and diseases, many of which result from increased PAF or PAF-like activity due to increased production or decreased degradation. nih.gov These conditions include inflammation, allergic responses, and shock. nih.gov For instance, PAF can cause dramatic inflammation of air passages, leading to asthma-like symptoms. wikipedia.orgnih.gov Production of PAF can be induced by toxins from destroyed bacteria, resulting in vasodilation and a drop in blood pressure, potentially leading to reduced cardiac output and shock. nih.gov PAF is also implicated in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, and augmentation of arachidonic acid metabolism in phagocytes. wikipedia.org Furthermore, PAF is a proinflammatory mediator contributing to atherosclerosis by increasing platelet activation, leukocyte adhesion, macrophage infiltration, and intracellular lipid accumulation. bohrium.com In the context of cancer, PAFR activation can influence anti-tumor immune responses and contribute to tumor growth, angiogenesis, and metastatic progression. frontiersin.orgimrpress.com

Overview of PAF Receptor (PAFR) Signaling Pathways

The Platelet-Activating Factor Receptor (PAFR) is a single G-protein coupled receptor (GPCR) present in the plasma and nuclear membranes of various cells, including those of the vascular and innate immune system. guidetopharmacology.org It is encoded by the PTAFR gene in humans, located on chromosome 1, and alternative splicing leads to multiple transcript variants. guidetopharmacology.org

Binding of PAF or its mimics to the PAFR triggers a variety of signal transduction pathways. guidetopharmacology.org These include the activation of phospholipases C, D, and A2, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. guidetopharmacology.orgnih.gov PAF activates GTPase, causes phospholipid turnover via phospholipase pathways, and stimulates protein kinase C and tyrosine kinase. nih.gov It also promotes Ca2+ mobilization, potentially through receptor-operated channels. nih.gov The second messengers generated by these multiple signaling pathways contribute to PAF responses and the expression of immediate-early genes, such as those for MCP-1 and TNF-alpha, through transcription factors like NF-kB. nih.govnih.gov

The PAFR is coupled to G proteins Gi, Gq, and G12/13, consistent with its ability to activate a myriad of responses. guidetopharmacology.org The cellular membrane PAFR, coupled to Gq, is suggested to generate early pro-inflammatory responses and PAF synthesis, which can then activate the nuclear PAFR, coupled to Gi/o, to induce the transcription of genes for cytokines, COX2, and iNOS. guidetopharmacology.org Following activation, cells rapidly desensitize through PAFR phosphorylation and internalization. guidetopharmacology.org

Historical Context and Evolution of PAFR Antagonists

The discovery of PAF in the mid-20th century, initially described for its ability to cause antigen-induced histamine (B1213489) release from rabbit platelets, paved the way for understanding its potent biological activities. encyclopedia.pubfrontiersin.org The structural elucidation of PAF as a phosphoglycerylether lipid mediator further fueled research into its mechanisms of action and the potential for therapeutic intervention. encyclopedia.pub

The recognition of PAF's significant role in inflammatory and thrombotic processes spurred the search for molecules that could block its effects by antagonizing its receptor. The development of PAFR antagonists has evolved over time, with early synthetic inhibitors often sharing structural similarities with the natural PAF ligand, such as CV-3988, CV-6209, ONO-6240, and Ro 19-3704. mdpi.comnih.gov CV-3988, a thiazolium derivative and zwitterionic species, was reported as the first synthetic antagonist of the PAFR. mdpi.compjps.pk Later developments involved antagonists with cyclic structures, like SRI 63-441, SRI 63-073, UR-11353, and CL-184,005. mdpi.comnih.gov Subsequently, other PAF antagonists with no structural similarity to PAF were developed. mdpi.com Natural products, such as ginkgolides from Ginkgo biloba, have also been found to possess PAF antagonist activity and have historically been used for conditions thought to be PAF-mediated. pjps.pk The evolution of PAFR antagonists reflects a progression from mimicking the ligand structure to exploring diverse chemical scaffolds to achieve potent and selective receptor blockade. researchgate.net

Rationale for Investigating this compound as a PAFR Antagonist in Academic Settings

This compound is a potent and selective antagonist of the platelet-activating factor receptor, making it a valuable tool for researchers investigating the diverse roles of PAF signaling in various biological systems. scbt.commedchemexpress.commedchemexpress.com Its ability to competitively inhibit PAF binding to its receptor allows researchers to block PAF-mediated effects and thus delineate the specific contributions of PAFR activation in complex cellular and physiological processes. scbt.comcaymanchem.comphysiology.org

Research findings highlight this compound's effectiveness in inhibiting PAF-induced responses in various in vitro and in vivo models. For instance, this compound inhibits PAF-induced aggregation of rabbit and human platelets with reported IC50 values of 75 nM and 170 nM, respectively. medchemexpress.commedchemexpress.comcaymanchem.com It has shown little action on platelet aggregation induced by other agonists like arachidonic acid, ADP, or collagen, indicating a degree of selectivity for the PAFR. medchemexpress.comcaymanchem.com

In in vivo studies, this compound has been shown to inhibit PAF-induced hypotension in rats. medchemexpress.comcaymanchem.com Specifically, it inhibited PAF-induced hypotension with an ED50 of 0.009 mg/kg intravenously, while having no effect on hypotension induced by arachidonic acid, histamine, bradykinin, or isoproterenol. medchemexpress.comcaymanchem.com This further supports its selective action on the PAF pathway. Studies in dogs also indicated that this compound abolished the first phase of PAF-induced hypotension, suggesting its mediation via the PAF receptor. ahajournals.org

This compound has also been utilized to study PAFR signaling in the context of inflammation and host defense. It inhibited PAF-induced histamine and β-hexosaminidase release from human mast cells, demonstrating its ability to block mast cell degranulation mediated by PAFR activation. jiaci.org Furthermore, this compound has been used to investigate the role of PAFR in bacterial translocation across epithelial barriers, showing a reduction in the capacity of E. faecalis to translocate across hypoxic Caco-2 monolayers, suggesting a role for PAFR in this process. nih.gov Its ability to inhibit PECAM-1 phosphorylation and monocyte migration induced by LPS in endothelial cells further underscores its utility in studying inflammatory cell recruitment mediated by PAF. physiology.orgphysiology.org

The consistent demonstration of this compound's potent and selective PAFR antagonism across different experimental systems makes it a valuable probe for academic research aimed at understanding the multifaceted roles of PAF in health and disease. Its use allows researchers to isolate the effects mediated specifically through the PAFR, contributing to a deeper understanding of pathophysiological mechanisms and the identification of potential therapeutic targets.

Key Research Findings with this compound

Study ModelPAF-Induced Effect InhibitedThis compound Potency/EffectReference
Rabbit Platelet AggregationPlatelet aggregationIC50 = 75 nM medchemexpress.comcaymanchem.com
Human Platelet AggregationPlatelet aggregationIC50 = 170 nM medchemexpress.comcaymanchem.com
Rat HypotensionHypotensionED50 = 0.009 mg/kg (i.v.) medchemexpress.comcaymanchem.com
Human Mast Cell DegranulationHistamine and β-hexosaminidase releaseInhibitory effect observed jiaci.org
E. faecalis Translocation (Caco-2 monolayers)Bacterial translocationReduced translocation nih.gov
LPS-induced Monocyte Migration (HUVEC)Monocyte migrationAbrogated by ~80% at 300 nM physiology.orgphysiology.org
LPS-induced PECAM-1 Phosphorylation (HUVEC)PECAM-1 phosphorylationCompletely inhibited at 300 nM physiology.orgphysiology.org
PAF Binding to Lamb Lung MembranesPAF bindingConcentration-dependent inhibition physiology.org
PAF Binding to Corneal EpitheliumPAF bindingCompetitively inhibited with similar potency to CV-3988 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H60ClN3O6 B1669349 CV-6209 CAS No. 100488-87-7

Properties

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUCCVGQZPNXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100488-87-7
Record name 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100488-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 6209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Pharmacodynamics of Cv 6209

Mechanism of PAFR Antagonism by CV-6209

This compound is a powerful and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). nih.govmedchemexpress.commedkoo.comnih.govnih.gov Its mechanism of action involves direct interaction with PAFR, thereby preventing the binding of the endogenous ligand, Platelet-Activating Factor (PAF), and the subsequent initiation of intracellular signaling cascades. This antagonistic activity forms the basis of its pharmacological effects.

Competitive versus Non-Competitive Receptor Interaction Dynamics

The nature of this compound's interaction with the Platelet-Activating Factor Receptor (PAFR) exhibits a notable dependency on the cell type being examined. In rabbit platelets and polymorphonuclear leukocytes (PMN), this compound acts as a competitive antagonist. medchemexpress.com This is characterized by a parallel shift in the concentration-response curve to PAF without a significant depression of the maximum response, indicating that this compound and PAF compete for the same binding site on the receptor. medchemexpress.com

Conversely, in guinea-pig resident peritoneal macrophages, this compound demonstrates non-competitive antagonism. medchemexpress.com This is evidenced by a depression of the maximum response to PAF and a non-parallel shift in the concentration-response curve. medchemexpress.com This suggests that in macrophages, this compound may bind to a site on the receptor distinct from the PAF binding site (an allosteric site) or that it binds irreversibly to the active site, thereby preventing PAF from eliciting a full response, regardless of its concentration. medchemexpress.com This differential interaction underscores the potential for distinct PAFR subtypes or coupling mechanisms in different cell lineages.

Selectivity of this compound for PAFR over Other Receptors

This compound demonstrates a high degree of selectivity for the Platelet-Activating Factor Receptor (PAFR). Studies have shown that it has minimal to no effect on platelet aggregation induced by other common agonists such as arachidonic acid, ADP, and collagen. nih.govmedkoo.comnih.gov Furthermore, in vivo studies in rats have shown that while this compound effectively inhibits PAF-induced hypotension, it does not affect hypotension induced by arachidonic acid, histamine (B1213489), bradykinin, or isoproterenol. nih.govmedkoo.com A slight inhibition of acetylcholine-induced hypotension was noted at a higher concentration. medkoo.com This high specificity for PAFR is a critical aspect of its pharmacological profile, minimizing off-target effects.

Impact of this compound on PAFR Conformational States and Binding Kinetics

While direct experimental data detailing the specific conformational changes in the Platelet-Activating Factor Receptor (PAFR) upon binding of this compound are not extensively available in the public domain, inferences can be drawn from its varied antagonist profile. The competitive antagonism observed in platelets suggests that this compound likely stabilizes a conformational state of the receptor that is incapable of productive signaling, while still allowing for reversible binding in the orthosteric site.

In contrast, the non-competitive antagonism seen in macrophages implies that this compound may induce or stabilize a receptor conformation that is fundamentally different, one that prevents agonist-induced activation even when the agonist is bound. medchemexpress.com This could involve an allosteric modulation of the receptor's three-dimensional structure. The existence of different PAFR subtypes could also account for these distinct interactions. nih.gov Further biophysical studies would be necessary to elucidate the precise conformational dynamics and the association and dissociation kinetics of this compound with PAFR in different cellular contexts.

Modulatory Effects of this compound on PAF-Induced Cellular Responses

By blocking the action of PAF at its receptor, this compound effectively modulates a range of cellular responses that are typically triggered by this potent phospholipid mediator.

Inhibition of Platelet Aggregation

One of the most well-characterized effects of this compound is its potent inhibition of PAF-induced platelet aggregation. nih.govmedkoo.com This effect is a direct consequence of its antagonism at the PAFR on the platelet surface. By preventing PAF from binding, this compound blocks the signaling cascade that leads to platelet activation and aggregation.

Interestingly, the inhibitory potency of this compound on PAF-induced platelet aggregation shows some species-specific variation. It is more potent in inhibiting the aggregation of rabbit platelets compared to human platelets. nih.govmedkoo.com The IC50 values, which represent the concentration of an inhibitor required to block 50% of a biological response, highlight this difference.

SpeciesIC50 for PAF-Induced Platelet Aggregation Inhibition
Rabbit75 nM nih.gov
Human170 nM nih.gov

This difference in sensitivity may be attributed to subtle variations in the structure or signaling pathways of the PAFR between the two species.

Differentiation from Non-PAF-Induced Platelet Activation (e.g., Arachidonic Acid, ADP, Collagen)

A key characteristic of this compound's pharmacodynamic profile is its high specificity for PAF-induced platelet activation. Research has consistently demonstrated that this compound has minimal to no effect on platelet aggregation stimulated by other agonists such as arachidonic acid, adenosine diphosphate (ADP), or collagen. patsnap.com This specificity underscores that this compound's inhibitory action is not due to a general disruption of the platelet aggregation machinery but is instead a direct consequence of its antagonism at the PAF receptor.

In studies comparing its effects, this compound effectively inhibits platelet aggregation and [3H]serotonin release from platelets when stimulated with PAF. patsnap.com However, when platelets are exposed to arachidonic acid, ADP, or collagen, the presence of this compound does not prevent aggregation. patsnap.com This demonstrates a clear differentiation in its mechanism, highlighting its targeted role in blocking the specific signaling pathway initiated by PAF.

Attenuation of Mast Cell Degranulation

This compound has been shown to effectively inhibit PAF-induced degranulation of mast cells. nih.gov This inhibitory action is a direct result of blocking the PAF receptor on the mast cell surface, preventing the intracellular signaling that leads to the release of pre-formed inflammatory mediators stored in cytoplasmic granules.

Inhibition of β-Hexosaminidase Release

The release of β-hexosaminidase is a key marker of mast cell degranulation. Studies utilizing the human mast cell line LAD2 have demonstrated that this compound can significantly inhibit the release of this enzyme when the cells are stimulated with PAF. nih.gov This inhibition is a direct consequence of blocking the PAF receptor, thereby preventing the downstream signaling events that trigger the fusion of granular membranes with the plasma membrane.

Cell LineStimulusInhibitorEffect
LAD2 (Human Mast Cell Line)Platelet-Activating Factor (PAF)This compoundInhibition of β-Hexosaminidase Release
Inhibition of Histamine Release from Mast Cells

Histamine is another major pre-formed mediator released during mast cell degranulation. The inhibitory effect of this compound on PAF-induced mast cell degranulation encompasses the suppression of histamine release. nih.govfrontiersin.org By blocking the initial PAF signal at the receptor level, this compound prevents the activation of the cellular processes that lead to the exocytosis of histamine-containing granules.

Suppression of Eosinophil Activation and Effector Functions

This compound also modulates the activity of eosinophils, key effector cells in allergic inflammation and other immune responses. Its primary mechanism in this context is the antagonism of PAF receptors expressed on the surface of eosinophils, thereby inhibiting PAF-induced activation and subsequent effector functions.

Inhibition of Superoxide (B77818) Production in Eosinophils

PAF is a known stimulus for the production of superoxide anions by eosinophils, a process integral to their inflammatory and cytotoxic functions. The antagonistic action of this compound at the PAF receptor has been shown to inhibit this PAF-induced superoxide generation. nih.gov This suggests that this compound can mitigate the oxidative stress and tissue damage associated with eosinophil activation in PAF-mediated inflammatory conditions. nih.gov

Blockade of Lipid Body Formation in Eosinophils

Lipid bodies are intracellular organelles that are rapidly formed in eosinophils upon stimulation with inflammatory mediators like PAF. nih.gov These structures are crucial sites for the synthesis of inflammatory eicosanoids. Research on PAF receptor antagonists has demonstrated that they can dose-dependently inhibit PAF-induced lipid body formation in eosinophils. nih.gov By blocking the PAF receptor, compounds like this compound are expected to prevent the signaling cascade that leads to the formation of these important inflammatory organelles, thereby reducing the capacity of eosinophils to produce and release lipid mediators.

Eosinophil Effector FunctionStimulusEffect of PAF Receptor Antagonism (e.g., this compound)
Superoxide ProductionPlatelet-Activating Factor (PAF)Inhibition
Lipid Body FormationPlatelet-Activating Factor (PAF)Inhibition
Reduction of Leukotriene C4 Production in Eosinophils

Research into the effects of this compound on eosinophil activity has explored its role in pathways leading to the production of inflammatory mediators. Eosinophils are significant sources of cysteinyl leukotrienes, such as Leukotriene C4 (LTC4), which are pivotal in the pathophysiology of allergic inflammation.

Studies investigating the mechanisms of LTC4 release from human eosinophils have utilized this compound as a tool to probe the involvement of the Platelet-Activating Factor (PAF) receptor. In one such study, the release of LTC4 and Interleukin-4 (IL-4) was stimulated by Interleukin-16 (IL-16). The effects induced by IL-16 were not blocked by the PAF receptor antagonist this compound thermofisher.com. This finding suggests that the signaling pathway initiated by IL-16 to stimulate LTC4 production in eosinophils operates independently of PAF receptor activation thermofisher.com.

While PAF itself is a known inducer of LTC4 production from eosinophils in a dose- and time-dependent manner, the lack of inhibition by this compound in the context of IL-16 stimulation indicates a separate, non-PAF-mediated mechanism for this particular activation pathway thermofisher.commdpi.com.

Impact on Eosinophil-Derived Neurotoxin (EDN) Release

Based on the available scientific literature, specific studies detailing the direct impact of this compound on the release of Eosinophil-Derived Neurotoxin (EDN) have not been identified. While EDN is a key protein released from eosinophil granules upon activation and serves as a biomarker for eosinophilic inflammation, its modulation by the PAF antagonist this compound has not been characterized.

Influence on Macrophage Activity

Non-Competitive Antagonism of PAF Receptors on Peritoneal Macrophages

This compound demonstrates a distinct interaction with Platelet-Activating Factor (PAF) receptors on guinea-pig resident peritoneal macrophages. Unlike its competitive antagonism observed in platelets and polymorphonuclear leucocytes, its effect on macrophages is non-competitive nih.gov.

In pharmacological studies, this compound was shown to be a potent antagonist of PAF-induced effects in macrophages nih.gov. However, instead of causing a parallel shift in the concentration-response curve to PAF, which is characteristic of competitive antagonism, this compound produced a non-parallel shift and a significant depression of the maximum response to PAF nih.gov. This pattern is the hallmark of non-competitive antagonism, indicating that this compound reduces the maximal effect of PAF, regardless of the agonist concentration. This suggests that the PAF receptors on guinea-pig macrophages may be distinct from those found on platelets and polymorphonuclear leucocytes nih.gov.

Table 1: Characteristics of this compound Antagonism on Macrophage PAF Receptors

Characteristic Observation Implication
Shift in Concentration-Response Curve Non-parallel shift Non-competitive antagonism
Maximum Response to PAF Significantly depressed Efficacy of PAF is reduced

| Receptor Subtype Implication | Suggests distinction from platelet/PMN PAF receptors | Potential for tissue-specific PAF receptor subtypes |

This table summarizes the findings related to the non-competitive antagonism of this compound on macrophage PAF receptors.

Effects on Prostaglandin I2 (PGI2) Generation by Macrophages

This compound exerts a potent antagonistic effect on the generation of prostacyclin (Prostaglandin I2 or PGI2) induced by Platelet-Activating Factor (PAF) in guinea-pig peritoneal macrophages nih.gov. The compound was effective in the nanomolar concentration range (1-100 nmol/L) at inhibiting PAF-stimulated PGI2 production nih.gov.

Interestingly, the mechanism of action appears specific to PAF-mediated pathways. This compound, even at concentrations up to 100 nmol/L, did not affect PGI2 generation when it was induced by the calcium ionophore A23187 nih.gov. This indicates that this compound does not directly inhibit the enzymes involved in the synthesis of PGI2, such as cyclooxygenase or prostacyclin synthase nih.gov.

Furthermore, lower concentrations of this compound (10-100 nmol/L) were found to reduce the basal (unstimulated) production of PGI2 by macrophages. This observation has led to the suggestion that endogenous PAF may play a role in regulating the baseline generation of PGI2 in these cells nih.gov.

Table 2: Effect of this compound on PGI2 Generation in Macrophages

Condition Stimulant This compound Concentration Effect on PGI2 Generation
Stimulated PAF 1-100 nmol/L Potent antagonism
Stimulated A23187 Up to 100 nmol/L No effect

| Basal | None (endogenous) | 10-100 nmol/L | Reduction |

This table details the specific effects of this compound on PGI2 generation under different stimulatory conditions in macrophages.

Effects on Endothelial Cell Responses

Modulation of Endothelium-Derived Relaxing Factor (EDRF) Release

An extensive review of the available scientific literature did not yield specific research findings on the direct modulation of Endothelium-Derived Relaxing Factor (EDRF), now identified as nitric oxide (NO), release by this compound. While EDRF is a critical mediator in vascular homeostasis and its release can be stimulated by various agents, the specific effects of the PAF antagonist this compound on this endothelial response have not been documented.

Regulation of Microvesicle Particle (MVP) Generation

The generation of microvesicle particles (MVPs), small membrane-bound vesicles released from the cell surface, is a complex cellular process implicated in intercellular communication and various pathological conditions. Emerging research has identified the signaling pathway of Platelet-Activating Factor (PAF) as a significant regulator of MVP release. This compound, a potent and specific antagonist of the PAF receptor (PAF-R), is understood to modulate this process by interrupting the signaling cascade that leads to MVP formation and shedding.

Studies have demonstrated that activation of the PAF receptor is a critical trigger for the release of MVPs from various cell types, including epithelial cells. nih.gov This process is initiated by the binding of PAF or other agonists to the PAF-R, which then activates downstream signaling pathways. Research indicates that stressors such as ultraviolet B (UVB) radiation can induce the production of PAF and PAF-like agonists, subsequently leading to MVP generation through PAF-R signaling. nih.gov

The mechanism by which PAF-R activation leads to MVP release involves the stimulation of enzymes such as acid sphingomyelinase (aSMase) and the activation of the mitogen-activated protein kinase (MAPK) pathway. mdpi.com As a PAF-R antagonist, this compound competitively binds to the PAF receptor, thereby preventing the binding of PAF and other agonists. This blockade of the initial step in the signaling cascade is hypothesized to inhibit the subsequent downstream events, ultimately leading to a reduction in MVP generation.

While direct studies specifically investigating the effect of this compound on MVP generation are not extensively documented in the available scientific literature, its role can be inferred from studies utilizing other PAF-R antagonists. In these studies, the presence of a PAF-R antagonist has been shown to block the release of MVPs induced by PAF-R agonists. mdpi.com For instance, in lung cancer cell lines, targeted therapies have been found to induce MVP release in a PAF-R-dependent manner, a process that can be inhibited by PAF-R antagonists. mdpi.comnih.gov

The following table summarizes the findings from studies on PAF-R-mediated MVP generation, which provides the foundational evidence for the presumed regulatory role of this compound.

Inducing Agent Cell Type Effect on MVP Generation Effect of PAF-R Antagonist Reference
Carbamoyl-PAF (CPAF)Human Keratinocyte-derived cell line (HaCaT)IncreaseNot specified nih.gov
UVB RadiationHuman Keratinocyte-derived cell line (HaCaT)IncreaseBlocked MVP release nih.gov
Targeted Therapies (Gefitinib, Erlotinib)Lung Cancer CellsIncreaseBlocked MVP release mdpi.comnih.gov
Phorbol Myristate Acetate (PMA)Lung Cancer CellsIncrease (PAF-R independent)No effect nih.gov

This table is interactive. Click on the headers to sort the data.

In Vitro Efficacy and Mechanistic Investigations of Cv 6209

Experimental Models and Assays Employed in Cellular Studies

In vitro studies utilizing CV-6209 have employed a range of cellular models and assays to assess its inhibitory effects on PAF-mediated responses. These models include isolated primary cells and established cell lines, allowing for focused examination of specific cellular functions.

Isolated Platelet Aggregation Assays

Isolated platelet aggregation assays have been a key method for evaluating the potency of this compound as a PAF receptor antagonist. Studies have shown that this compound inhibits the aggregation of both rabbit and human platelets induced by PAF. The half-maximal inhibitory concentration (IC₅₀) values for this effect have been determined. This compound demonstrated IC₅₀ values of 75 nM and 170 nM for inhibiting PAF-induced aggregation in rabbit and human platelets, respectively. caymanchem.commedchemexpress.comnih.gov Notably, this compound exhibited little to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen, highlighting its specificity for the PAF receptor. caymanchem.commedchemexpress.comscispace.com The inhibitory effect of this compound on PAF-induced rabbit platelet aggregation was found to be significantly more potent compared to other PAF antagonists like CV-3988, ONO-6240, Ginkgolide B, and etizolam. scispace.com this compound also inhibited the release of [³H]serotonin from rabbit platelets stimulated with PAF at a potency similar to its inhibition of platelet aggregation. medchemexpress.comscispace.com

Table 1: Inhibition of PAF-Induced Platelet Aggregation by this compound

Platelet SourceAgonist UsedThis compound IC₅₀ (nM)Effect on Aggregation Induced by Other Agonists
RabbitPAF75Little effect on Arachidonic acid, ADP, Collagen
HumanPAF170Little effect on Arachidonic acid, ADP, Collagen

Human Mast Cell Lines (e.g., LAD2) and Primary Human Lung Mast Cell Culture Studies

Investigations using the human mast cell line LAD2 and primary human lung mast cells (hLMCs) have demonstrated the inhibitory effects of this compound on PAF-induced degranulation. This compound inhibited PAF-induced β-hexosaminidase release in LAD2 cells at concentrations of 0.2 µM (45% inhibition) and 2 µM (56% inhibition). jiaci.orgresearchgate.netnih.gov It also inhibited PAF-induced histamine (B1213489) release in LAD2 cells at 2 µM (30% inhibition). jiaci.orgresearchgate.netnih.gov In hLMCs, this compound at 2 µM inhibited PAF-induced histamine release by 24%. jiaci.org These studies indicate that this compound can effectively block mediator release from mast cells triggered by PAF, suggesting a role in modulating allergic and inflammatory responses. jiaci.orgresearchgate.netnih.govresearchgate.netscimarina.com PAF receptor expression has been confirmed in both LAD2 and hLMCs. jiaci.orgnih.govresearchgate.net

Table 2: Inhibition of PAF-Induced Mast Cell Degranulation by this compound

Cell TypeStimulusThis compound ConcentrationEffectCitation
LAD2PAF0.2 µM45% inhibition of β-hexosaminidase release jiaci.orgresearchgate.netnih.gov
LAD2PAF2 µM56% inhibition of β-hexosaminidase release jiaci.orgresearchgate.netnih.gov
LAD2PAF2 µM30% inhibition of histamine release jiaci.orgresearchgate.netnih.gov
hLMCsPAF2 µM24% inhibition of histamine release jiaci.org

Eosinophil Isolation and Functional Assays

Studies involving isolated human eosinophils have revealed that this compound inhibits various eosinophil functions, including superoxide (B77818) production, degranulation, and adhesion. This compound inhibited eosinophil superoxide production stimulated by exogenous PAF, immobilized IgG, or soluble IL-5 in a concentration-dependent manner. aai.org The IC₅₀ values for this compound against superoxide production induced by immobilized IgG, IL-5, or PAF were 0.8 µM, 0.3 µM, and 0.3 µM, respectively. aai.org At 1 µM, this compound significantly inhibited the release of eosinophil-derived neurotoxin (EDN) induced by immobilized IgG (49% inhibition) and IL-5 (35% inhibition). aai.org this compound also inhibited both β₁ and β₂ integrin-dependent adhesion of eosinophils to ICAM-1 and VCAM-1, suggesting that endogenous PAF plays a role in eosinophil adherence. aai.org

Table 3: Inhibition of Eosinophil Functions by this compound

Eosinophil FunctionStimulusThis compound ConcentrationEffectCitation
Superoxide ProductionExogenous PAFConcentration-dependentInhibition (IC₅₀: 0.3 µM) aai.org
Superoxide ProductionImmobilized IgGConcentration-dependentInhibition (IC₅₀: 0.8 µM) aai.org
Superoxide ProductionSoluble IL-5Concentration-dependentInhibition (IC₅₀: 0.3 µM) aai.org
EDN ReleaseImmobilized IgG1 µM49% inhibition aai.org
EDN ReleaseSoluble IL-51 µM35% inhibition aai.org
AdhesionTo ICAM-1/VCAM-110 µMInhibition of β₁ and β₂ integrin adhesion aai.org

Macrophage Culture and Activation Studies

In vitro studies using macrophages have shown that this compound can inhibit PAF-induced responses. In guinea pig adherent macrophages, this compound (0.1-10 µM) inhibited basal prostacyclin generation and that induced by endotoxin (B1171834) and fMet-Leu-Phe. pnas.orgnih.govpnas.org This inhibition showed a non-competitive type antagonism in guinea-pig resident peritoneal macrophages. nih.gov Furthermore, this compound inhibited the potentiation of macrophage phagocytic killing by endothelial cells in coculture, suggesting that endothelial-released PAF contributes to this effect. physiology.orgnih.gov

Endothelial Cell Line Investigations

Investigations using endothelial cells have indicated that this compound can interfere with PAF-mediated processes in these cells. This compound reduced bradykinin-induced prostacyclin generation in bovine aortic endothelial cells. pnas.orgpnas.org It also inhibited cytokine-induced monocyte adhesion to human umbilical vein endothelial cells (HUVEC), which was shown to involve endothelial-generated PAF. nih.gov this compound (300 nM) completely inhibited the phosphorylation of PECAM-1 induced by LPS in HUVEC and abrogated by approximately 80% the migration of monocyte-like HL-60 cells induced by LPS in the presence of serum. physiology.org

Human Glioma Cell Culture Studies

Studies on human glioma cell lines (U-343 MGa and U-251 MG) have shown potent antiproliferative effects of this compound. nih.gov this compound inhibited the proliferation of these glioma cells with IC₅₀ values of 0.9 µM after 48 hours of treatment and 0.2 µM after 2 weeks of treatment. nih.gov These antiproliferative effects were observed at concentrations that did not inhibit the growth of normal glia cells. nih.gov The effects on glioma cells were reversible within the dose ranges where cell proliferation, ³H-thymidine, and ¹⁴C-methionine uptakes were significantly inhibited. nih.govresearchgate.net The simultaneous administration of (R)PAF did not influence the antiproliferative effects of this compound on monolayer cultures, suggesting the antiproliferative effects might be primarily related to the ether-lipid structure of this compound rather than solely its PAF-antagonistic properties. nih.gov Studies on multicellular spheroids of the U-343 MGa cell line also demonstrated good antitumoral effects, with decreases in both volume growth and thymidine (B127349) uptake. nih.gov this compound has also been shown to inhibit PAF-induced calcium transients in neuronal cell lines, including neuroblastoma X glioma hybrid cells (NG108-15). nih.gov

Table 4: Antiproliferative Effects of this compound on Human Glioma Cell Lines

Cell LineTreatment DurationThis compound IC₅₀ (µM)Effect on Normal Glia CellsCitation
U-343 MGa48 hours0.9No inhibition nih.gov
U-251 MG48 hours0.9No inhibition nih.gov
U-343 MGa2 weeks0.2No inhibition nih.gov
U-251 MG2 weeks0.2No inhibition nih.gov

Intracellular Signaling Pathways Modulated by this compound

Investigations into the mechanisms of action of this compound have revealed its influence on several key intracellular signaling pathways. These effects are largely attributed to its ability to block PAFR activation.

Regulation of NLRP3 Inflammasome Activation

Studies have demonstrated that this compound can regulate the activation of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by sensing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like interleukin-1 beta (IL-1β). frontiersin.org

Research in experimental models of colitis has shown that increased PAFR expression is associated with inflammasome activation, characterized by elevated levels of NLRP3 and mature caspase-1 proteins. researchgate.netuts.edu.au Inhibition of PAFR by this compound has been shown to reduce the levels of NLRP3 and caspase-1 in lung tissue in these models. researchgate.netuts.edu.auresearchgate.net Furthermore, in vitro studies using human alveolar epithelial cells stimulated with lipopolysaccharide (LPS) containing phosphorylcholine (B1220837) (ChoP), a ligand for PAFR, demonstrated increased levels of NLRP3, activated caspase-1, and secreted IL-1β. Treatment with this compound inhibited these increases, suggesting that PAFR regulates IL-1β activation via the NLRP3 inflammasome signaling pathway. researchgate.netresearchgate.net These findings indicate that this compound, through PAFR antagonism, can suppress NLRP3 inflammasome activation.

Influence on Interleukin-1 Beta (IL-1β) Protein Activation

This compound has been shown to influence the activation and levels of interleukin-1 beta (IL-1β) protein. IL-1β is a potent pro-inflammatory cytokine that is cleaved into its active form by caspase-1, a process mediated by inflammasomes like the NLRP3 inflammasome. frontiersin.org

In experimental models of colitis, treatment with this compound has been found to reduce IL-1β protein levels in both lung and colon tissues. researchgate.net This effect is consistent with its inhibitory action on the NLRP3 inflammasome, which is responsible for the cleavage of pro-IL-1β into mature, active IL-1β. frontiersin.orgresearchgate.netresearchgate.net In vitro studies using human alveolar epithelial cells also showed that this compound inhibited the increase in secreted IL-1β protein levels induced by LPS stimulation. researchgate.netresearchgate.net These results collectively suggest that this compound modulates IL-1β activation, likely by interfering with the PAFR-mediated activation of the NLRP3 inflammasome.

Differential Effects on Mitogen-Activated Protein Kinases (MAPK) (e.g., ERK1/2) in Eosinophils

Investigations into the effects of this compound on mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), have been conducted, particularly in the context of eosinophils. PAF is known to activate ERK1 and ERK2 in human eosinophils. aai.org

Studies examining eosinophil adhesion have provided insights into the role of PAFR and its modulation by this compound in MAPK signaling. While direct data on this compound's differential effects on various MAPKs in eosinophils is not explicitly detailed in the search results, research indicates that PAFR activation is involved in processes that are upstream and dependent on ERK1/2 activation in eosinophils, such as eosinophil adhesion to fibronectin. aai.org this compound, as a PAFR antagonist, has been shown to block eosinophil adhesion to fibronectin. aai.org This suggests that this compound interferes with the PAFR-mediated signaling cascade that involves ERK1/2 in eosinophils, thereby impacting functions like adhesion. aai.orgaai.org Another study noted that PAF activates ERK1/2 in human eosinophils but not neutrophils, highlighting a potential cell-specific effect of PAF signaling. aai.org this compound's antagonism of PAFR would therefore specifically impact this pathway in eosinophils.

G-Protein Coupled Receptor Involvement in this compound Action

This compound's mechanism of action is directly linked to its interaction with a G-protein coupled receptor (GPCR). The platelet-activating factor receptor (PAFR), which is the primary target of this compound, is a seven-transmembrane GPCR. aai.orgguidetopharmacology.orgimrpress.com

This compound acts as a potent antagonist of the PAFR. caymanchem.commedchemexpress.com The PAF receptor is known to couple with different G proteins, including the Gi/Go family and the Gq/G11 family, leading to various intracellular signaling cascades. guidetopharmacology.org Studies on PAF-induced responses in cells like mast cells have shown that PAFR activation, which is inhibited by this compound, can involve pertussis toxin-sensitive G proteins (Gαi). niph.go.jp While PAF signaling can be complex and involve both PTX-sensitive and PTX-resistant G proteins depending on the cell type and response, this compound's ability to block PAF-induced effects mediated through PAFR indicates its interference with these GPCR-mediated signaling events. aai.orgniph.go.jp The antagonism by this compound directly targets the initial step of PAF-induced signaling at the PAFR, a GPCR, thereby preventing the downstream activation of associated G proteins and subsequent intracellular pathways. aai.orgguidetopharmacology.orgimrpress.com

Data Table: In Vitro Effects of this compound

Target/PathwayCell Type/ModelObserved Effect of this compound InhibitionRelevant FindingSource
NLRP3 Inflammasome ActivationHuman alveolar epithelial cells (LPS-stimulated)Inhibition of NLRP3 and caspase-1Reduced protein levels of NLRP3 and mature caspase-1. researchgate.netresearchgate.net
Interleukin-1 Beta (IL-1β) LevelsHuman alveolar epithelial cells (LPS-stimulated)Reduction in secreted IL-1βInhibition of increased IL-1β protein levels. researchgate.netresearchgate.net
Eosinophil AdhesionHuman Eosinophils (to Fibronectin)Inhibition of adhesionBlocked integrin-mediated adhesion. aai.orgaai.org
Platelet Aggregation (Rabbit)Rabbit PlateletsInhibition of PAF-induced aggregationIC50 = 75 nM. caymanchem.commedchemexpress.com
Platelet Aggregation (Human)Human PlateletsInhibition of PAF-induced aggregationIC50 = 170 nM. caymanchem.commedchemexpress.com
Histamine ReleaseHuman Lung Mast Cells, PB-derived Mast CellsInhibition of PAF-induced releaseInhibited rapid histamine release. niph.go.jp
Superoxide Anion ProductionHuman Eosinophils (PAF-stimulated)Inhibition of productionInhibited both first and second phases of chemiluminescence response. aai.org aai.org
Prostacyclin (PGI2) GenerationGuinea-pig peritoneal macrophagesAntagonism of PAF-induced generationPotent antagonism, showing non-competitive characteristics in this model. nih.gov nih.gov

In Vivo Preclinical Efficacy Studies of Cv 6209

Cardiovascular System Research

Preclinical research has explored the effects of CV-6209 on several aspects of the cardiovascular system, including its ability to counteract hypotension induced by PAF, modulate vascular responses, and protect the heart muscle in disease models.

In studies using rodent models, this compound has demonstrated significant efficacy in preventing and reversing hypotension induced by platelet-activating factor (PAF). In rats, this compound effectively inhibited PAF-induced hypotension with a reported median effective dose (ED50) of 0.009 mg/kg when administered intravenously. nih.gov Furthermore, when administered after the induction of hypotension by PAF, this compound was able to rapidly reverse the effect, with an ED50 of 0.0046 mg/kg i.v. nih.gov The antagonist showed a high degree of specificity, having no significant effect on hypotension induced by other agents such as arachidonic acid, histamine (B1213489), bradykinin, and isoproterenol. nih.gov

Table 1: Comparative Potency of PAF Antagonists in Reversing PAF-Induced Hypotension in Rats

Compound Potency Relative to this compound
This compound 1
CV-3988 74 times less potent
ONO-6240 20 times less potent
Ginkgolide B 185 times less potent

Data sourced from in vivo studies in rat models. nih.gov

Investigations in isolated perfused rat hearts have revealed that this compound selectively blocks the coronary vasodilator effect of PAF. nih.gov A higher concentration, approximately tenfold, was necessary to inhibit the vasoconstrictor effect of PAF. nih.gov This differential action suggests that the vasodilator and vasoconstrictor effects of PAF in the rat heart may be mediated by different subtypes of the PAF receptor. nih.gov Further studies have shown that this compound does not affect the vasodilator action of leukotriene B4 or the vasoconstrictor actions of leukotrienes C4 and D4, indicating its specificity for the PAF receptor. nih.gov

The protective effects of this compound on the heart have been studied in a swine model of chronic cyanotic heart disease. nih.gov In this model, which mimics the conditions of certain congenital heart defects, administration of this compound before a period of induced cardiac ischemia and reperfusion provided significant myocardial protection. nih.govnih.gov Animals treated with this compound had a significantly higher survival rate within the first 30 minutes after cardiopulmonary bypass compared to the control group. nih.gov This suggests that PAF antagonism may be a valuable strategy for mitigating ischemia-reperfusion injury in cyanotic hearts. nih.gov

Inflammatory and Immune Response Research

The role of this compound in modulating inflammatory processes has been a key area of preclinical investigation, with a particular focus on its ability to reduce edema in various animal models.

This compound has been shown to be effective in reducing edema in several animal models of inflammation. nih.govkarger.com Its activity is not limited to PAF-induced edema, as it also demonstrated significant inhibition of paw edema induced by carrageenan, histamine, serotonin (B10506), and compound 48/80 in rats. nih.govkarger.com However, it showed little to no activity against edema induced by zymosan A and arachidonic acid. nih.govkarger.com This broad spectrum of anti-edema activity suggests that PAF plays a significant role in the inflammatory processes initiated by various phlogogenic agents. nih.gov

Specifically, in the model of PAF-induced paw edema in rats, this compound has proven to be a highly effective inhibitor. nih.govkarger.com The inflammatory response to intraplantar injection of PAF, characterized by a dose-dependent increase in paw volume, is significantly attenuated by pretreatment with this compound. karger.com The ID50 ratio of this compound for histamine-induced and PAF-induced rat paw edema was approximately 5, suggesting a potential contribution of PAF to the inflammatory response caused by histamine in this model. karger.com

Table 2: Effect of this compound on Edema Induced by Various Inflammatory Agents in Rat Paw

Inflammatory Agent Effect of this compound on Edema
Platelet-Activating Factor (PAF) Effective Inhibition
Carrageenan Significant Activity
Histamine Significant Activity
Serotonin Significant Activity
Compound 48/80 Significant Activity
Dextran (B179266) Significant Activity
Zymosan A Low Activity

Data from a comparative study on rat paw edema. nih.govkarger.com

Amelioration of Anaphylactic Reactions

This compound has been shown to effectively prevent lethal anaphylactic reactions mediated by IgG antibodies in tumor-bearing mice. In a study involving CT26 tumor-bearing mice, administration of the immune checkpoint inhibitor 10F.9G2 led to the development of antidrug IgG antibodies and subsequent fatal anaphylaxis. Treatment with this compound prior to the administration of the immune checkpoint inhibitor prevented this lethal outcome nih.gov.

The anaphylaxis in this model was demonstrated to be IgG-dependent, with a notable release of platelet-activating factor (PAF) nih.gov. The successful prevention of anaphylaxis by this compound, a PAF receptor antagonist, underscores the critical role of PAF as a key mediator in this severe immune reaction. Unlike epinephrine (B1671497), which had a minor effect, this compound treatment prevented the drop in body temperature and ensured the survival of the mice, suggesting that PAF receptor antagonists may be a more effective therapeutic strategy for IgG-dependent anaphylaxis nih.gov.

Table 2: Effect of this compound on IgG-Mediated Anaphylaxis in CT26 Tumor-Bearing Mice

Treatment Group Outcome of Anaphylaxis
Vehicle Lethal anaphylaxis nih.gov
This compound Prevention of fatal anaphylaxis, survival of mice nih.gov

The prevention of IgG-mediated anaphylaxis by this compound is closely linked to the activity of neutrophils and macrophages. These immune cells are recognized as significant sources of platelet-activating factor (PAF) during anaphylactic reactions nih.govbmj.com. In tumor-bearing mice, an increased presence of neutrophils and macrophages is associated with a heightened risk of lethal anaphylaxis bmj.com.

Studies have shown that in models of IgG-mediated anaphylaxis, PAF is released from macrophages/monocytes and neutrophils following the recognition of immune complexes by Fcγ receptors bmj.com. The efficacy of the PAF receptor antagonist this compound in preventing anaphylaxis highlights the central role of PAF produced by these cells. In fact, in monocyte/macrophage-depleted mice, the ability of this compound to reduce anaphylaxis is lost, indicating that these cells are a major source of PAF in this context nih.gov. The depletion of both neutrophils and macrophages has been shown to prevent anaphylaxis in tumor-bearing mice, further confirming their role as key effector cells bmj.com.

Impact on Glomerulonephritis Progression

This compound has demonstrated a significant protective effect against the development of proteinuria in a rat model of accelerated nephrotoxic serum nephritis (NTN), a well-established model for immune complex-mediated glomerulonephritis karger.comnih.govnih.gov. In this model, treatment with this compound resulted in a significant reduction in the amount of urinary protein excretion compared to untreated controls karger.comnih.gov.

While the administration of this compound led to a marked decrease in proteinuria, it did not appear to have a favorable effect on the glomerular changes observed through light and immunofluorescence microscopy karger.comnih.gov. This suggests that the mechanism by which this compound reduces protein excretion is not primarily through the alteration of the histopathological changes associated with glomerulonephritis.

Table 3: Effect of this compound on Urinary Protein Excretion in Rats with Nephrotoxic Serum Nephritis

Treatment Group Urinary Protein Excretion
Nontreated Controls Significantly higher
This compound-Treated Significantly lower karger.comnih.gov

A key mechanism underlying the antiproteinuric effect of this compound in the nephrotoxic serum nephritis model is its ability to protect against the loss of glomerular anionic charges karger.comnih.gov. The glomerular basement membrane (GBM) possesses fixed anionic sites that play a crucial role in the charge-selective barrier, preventing the filtration of plasma proteins like albumin.

In rats with nephrotoxic serum nephritis, a significant decrease in the number of these anionic sites in the GBM was observed. However, in rats treated with this compound, the number of these anionic sites was not decreased karger.com. This preservation of glomerular anionic charges is believed to be a primary mechanism through which this compound suppresses protein excretion in this model of glomerulonephritis karger.comnih.gov. These findings suggest that PAF is a potent mediator in the loss of anionic charges in the GBM during glomerulonephritis karger.com.

Modulation of Colitis-Induced Pulmonary Inflammation

Inflammatory bowel disease (IBD) is often associated with extra-intestinal manifestations, with sub-clinical pulmonary inflammation being a common occurrence. In animal models of colitis, this lung inflammation is characterized by the infiltration of neutrophils, driven by systemic bacteremia and an increased bacterial presence in the lungs. The Platelet-Activating Factor (PAF) receptor (PAFR) has been identified as a critical regulator of these pulmonary responses. Preclinical studies using murine models of colitis, such as those induced by dextran sulfate (B86663) sodium (DSS), have demonstrated that the antagonism of PAFR can mitigate these inflammatory effects. As this compound is a potent PAFR antagonist, it is implicated in mediating similar protective outcomes.

In murine models of colitis, the induction of intestinal inflammation leads to a significant increase in neutrophilic inflammation within the lungs. nih.gov Studies have shown that the antagonism of the Platelet-Activating Factor Receptor (PAFR) can lead to a decrease in this lung neutrophilia. nih.gov Given that this compound is a powerful antagonist of the PAFR, it is suggested to play a role in reducing the infiltration of neutrophils into the pulmonary tissue during colitis-associated lung inflammation.

The pulmonary inflammation that is secondary to colitis is also marked by an increase in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β) in the lungs. nih.gov Research has demonstrated that blocking the PAFR signaling pathway can effectively reduce the concentration of these inflammatory mediators in the lungs of mice with induced colitis. nih.gov This suggests that this compound, through its PAFR antagonistic activity, can inhibit the production of TNF and IL-1β in both the lung and the colon, thereby alleviating the inflammatory response in these tissues.

Inflammatory MediatorEffect of PAFR Antagonism in Colitis-Induced Lung Inflammation
Pulmonary Neutrophilia Decreased
Lung TNF Decreased
Lung IL-1β Decreased

This table summarizes the observed effects of Platelet-Activating Factor Receptor (PAFR) antagonism on key inflammatory markers in preclinical models of colitis-induced pulmonary inflammation.

Animal models of colitis have revealed that the intestinal inflammation can lead to an increased bacterial load in the lungs. nih.gov The antagonism of the Platelet-Activating Factor Receptor (PAFR) has been associated with a reduction in this bacterial presence. nih.gov While direct studies measuring bacterial 16S mRNA expression in the lungs following this compound treatment in colitis models are not available, the evidence for PAFR antagonism reducing bacterial load suggests that this compound may contribute to the attenuation of bacterial 16S mRNA expression in the lungs.

Effects on Innate Immunity Responses

Oncological Research

This compound has been evaluated for its potential anti-tumor effects in preclinical cancer research. In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against human glioma cell lines. nih.gov The half-maximal inhibitory concentration (IC50) was found to be 0.9 µM after 48 hours of treatment and decreased to 0.2 µM after two weeks of treatment. nih.gov Notably, at these concentrations, no significant growth-inhibitory effects were observed on normal human glia cells. nih.gov

Further investigations using multicellular spheroid cultures of human glioma cells also revealed significant anti-tumoral effects of this compound, with observed decreases in both volume growth and thymidine (B127349) uptake. nih.gov In these spheroid models, the simultaneous administration of Platelet-Activating Factor (PAF) was able to reverse the inhibitory effect of this compound on thymidine incorporation, suggesting that the anti-tumor mechanism in this more complex model is related to its PAF-antagonistic properties. nih.gov While the primary antiproliferative action in monolayer cell cultures was thought to be linked to its ether-lipid structure, the findings in spheroid cultures point to a role for PAFR antagonism in the anti-tumor activity of this compound. nih.gov Additionally, some reports indicate that this compound has shown anti-tumoral effects in vivo in CT26 tumor-bearing mice, although detailed findings from these specific studies are not extensively documented in the currently available literature.

Cell ModelKey Findings
Human Glioma Cell Lines (Monolayer) Potent antiproliferative effects (IC50: 0.9 µM at 48h, 0.2 µM at 2 weeks). No significant effect on normal glia cells.
Human Glioma Cell Spheroids Decreased volume growth and thymidine uptake. Anti-tumoral effect reversed by PAF administration.

This table summarizes the preclinical in vitro findings of this compound in oncological research.

Anti-Tumoral Effects in Murine Cancer Models (e.g., CT26 Tumor-Bearing Mice)

A comprehensive review of publicly available scientific literature and research databases did not yield any specific studies detailing the in vivo anti-tumoral effects of this compound in murine cancer models, including the CT26 tumor-bearing mouse model. While this compound has been investigated in animal models for its potent platelet-activating factor (PAF) antagonistic properties, its efficacy as an anti-cancer agent in a living organism has not been documented in the reviewed literature.

Effects on Human Glioma Cell Proliferation In Vitro

In contrast to the lack of in vivo data, the anti-proliferative effects of this compound have been evaluated in vitro on human glioma cell lines. A study investigating the impact of this compound on cultured human glioma cells (U-343 MGa and U-251 MG) and normal human glia (U-533 CG) cells revealed its potent cytostatic activity against the cancer cell lines.

The research demonstrated that this compound exerted a significant inhibitory effect on the proliferation of human glioma cells. This anti-proliferative effect was observed to be dose- and time-dependent. Notably, at concentrations that were effective against glioma cells, no growth inhibitory effect was observed on normal glial cells, suggesting a potential therapeutic window.

The study reported specific half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a substance needed to inhibit a biological process by half. The findings indicated that the anti-proliferative effects of this compound on glioma cells were likely attributable to its ether-lipid structure rather than its PAF-antagonistic properties. This was supported by the observation that the simultaneous administration of platelet-activating factor did not counteract the anti-proliferative effects of this compound in monolayer cultures.

Furthermore, the structurally similar analog, CV-3988, also demonstrated anti-proliferative effects, albeit at a concentration ten times higher than that of this compound. In contrast, two other structurally unrelated PAF-antagonists, WEB-2086 and TCV-309, only exhibited effects at very high concentrations, further supporting the hypothesis that the anti-tumor effect is linked to the compound's specific chemical structure.

The study also explored the effects of this compound on the U-343 MGa cell line grown as multicellular spheroids, a model that more closely mimics the three-dimensional structure of solid tumors. In these spheroid cultures, this compound demonstrated good anti-tumoral effects, leading to a decrease in both volume growth and thymidine uptake, which is a measure of DNA synthesis and cell proliferation. Interestingly, in the spheroid model, the simultaneous administration of platelet-activating factor did reverse the inhibitory effect of this compound on thymidine incorporation, suggesting a more complex interaction in a three-dimensional environment.

The detailed research findings on the in vitro anti-proliferative effects of this compound on human glioma cells are summarized in the table below.

Cell Line(s)Treatment DurationIC50 Value (µM)
Human Glioma (U-343 MGa, U-251 MG)48 hours0.9
Human Glioma (U-343 MGa, U-251 MG)2 weeks0.2

Translational Research and Therapeutic Implications of Cv 6209

Potential Therapeutic Applications in Inflammatory Disorders

The pro-inflammatory actions of Platelet-Activating Factor (PAF) make its antagonist, CV-6209, a candidate for therapeutic intervention in a range of inflammatory diseases. Research in animal models has provided evidence for its potential efficacy in allergic diseases, inflammatory bowel disease-associated complications, and glomerular diseases.

Allergic Diseases (e.g., Asthma, Allergic Rhinitis)

Platelet-Activating Factor is a recognized mediator in the pathophysiology of allergic reactions, contributing to processes such as bronchoconstriction, airway hyperresponsiveness, and inflammation. The potential of this compound to counteract these effects has been explored in several preclinical studies.

In guinea pig models of asthma, intravenous administration of PAF was shown to induce airway wall thickening and hyperresponsiveness to histamine (B1213489). Pre-treatment with this compound was found to inhibit these effects in a dose-dependent manner, suggesting that PAF mediates these pathological changes through its receptor and that this compound can effectively block this action. researchgate.net

Further research has highlighted the role of this compound in mast cell degranulation, a critical event in allergic responses. Studies on human mast cell lines (LAD2) and primary human lung mast cells demonstrated that this compound could inhibit mast cell degranulation, as measured by the release of histamine and β-hexosaminidase. nih.gov This inhibitory effect on a key inflammatory cell type underscores its potential in allergic conditions like allergic rhinitis. nih.gov

Moreover, in murine models, the administration of a PAF receptor antagonist, this compound, was shown to prevent lethal IgG-dependent anaphylaxis. researchgate.netimrpress.com This finding is significant as it points to the critical role of PAF in severe, systemic allergic reactions and the potential for PAF antagonists to be life-saving. researchgate.netimrpress.com

Model SystemKey Findings with this compoundReference
Guinea Pig Asthma ModelInhibited PAF-induced airway wall thickening and hyperresponsiveness to histamine. researchgate.net
Human Mast Cells (LAD2 and primary lung)Inhibited mast cell degranulation (histamine and β-hexosaminidase release). nih.gov
Murine Anaphylaxis ModelPrevented lethal anaphylaxis. researchgate.netimrpress.com

Inflammatory Bowel Disease and Associated Pulmonary Manifestations

While direct clinical studies of this compound in patients with Inflammatory Bowel Disease (IBD) are limited, the known role of PAF in inflammation suggests it may be a relevant therapeutic target. Liver inflammation is a common extraintestinal manifestation of IBD, and research has begun to explore the gut-liver axis in this context.

In a murine model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), the role of the PAF receptor in colitis-associated liver damage was investigated. The study utilized this compound to explore the impact of PAF receptor antagonism on liver inflammation secondary to colitis. patsnap.com This line of inquiry suggests a potential role for PAF antagonists in managing the systemic inflammatory consequences of IBD.

Glomerular Diseases

Platelet-Activating Factor is implicated as an important mediator in the pathogenesis of glomerular injury. patsnap.com Preclinical studies have evaluated the efficacy of this compound in models of glomerulonephritis.

Model SystemKey Findings with this compoundReference
Rat Model of Nephrotoxic Serum NephritisSignificantly reduced urinary protein excretion and protected against the loss of glomerular anionic charges. patsnap.com

Relevance in Neurodegenerative Disorders

Emerging research indicates that Platelet-Activating Factor (PAF) and its signaling pathways are involved in the pathophysiology of various neurological conditions, including neurodegenerative diseases. patsnap.comimrpress.com This has led to the consideration of PAF receptor antagonists like this compound as potential neuroprotective agents. imrpress.com

Neuroprotective Benefits via PAF Signaling Modulation

The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Research has shown that PAF receptor antagonists can enhance the intracellular degradation of Aβ42 in neurons. nih.gov By blocking PAF receptors, these antagonists appear to alter the trafficking of Aβ42, diverting it to lysosomes for degradation and thereby reducing its accumulation. nih.gov This suggests a novel mechanism through which PAF antagonists could confer neuroprotective effects in Alzheimer's disease. nih.gov While this research did not specifically use this compound, it points to a class effect of PAF antagonists. A review on the topic lists this compound as a synthetic PAF inhibitor that has exhibited anti-PAF, anti-inflammatory, and neuroprotective benefits. imrpress.com

Reduction of Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are key contributors to the progression of neurodegenerative diseases. imrpress.com PAF is a known mediator of inflammatory processes, and its dysregulation has been associated with exacerbated inflammatory responses that can aggravate neurodegeneration. imrpress.com By blocking the PAF receptor, antagonists like this compound can potentially suppress PAF-driven inflammation and modulate the activity of immune cells in the central nervous system. imrpress.com

Furthermore, PAF signaling is linked to the production of reactive oxygen species, contributing to oxidative stress. Therefore, PAF inhibitors are proposed to offer therapeutic benefits by mitigating both neuroinflammation and oxidative stress, thereby slowing disease progression and preserving cognitive and motor function. imrpress.com

Role in Organ Injury and Protection

This compound, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, has been investigated for its potential to mitigate tissue damage in various models of organ injury, particularly those involving ischemia-reperfusion. nih.govnih.gov PAF is a lipid mediator known to play a significant role in inflammatory processes, and its blockade is a therapeutic strategy to prevent the downstream effects that lead to cellular injury and organ dysfunction. nih.gov

Protective Effects in Hepatic Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury in the liver is a significant cause of morbidity and mortality in surgical procedures like liver resection and transplantation. mdpi.comjci.org The process involves an initial phase of oxygen deprivation followed by the restoration of blood flow, which paradoxically triggers an inflammatory cascade, leading to tissue damage. nih.gov Studies suggest that PAF is an important mediator in the shock and subsequent organ damage caused by hepatic inflow occlusion. nih.gov

In an experimental model using rats, temporary occlusion of the hepatic artery and portal vein for 45 minutes resulted in significant hypotension, which persisted even after blood flow was restored in the control group. nih.gov Pretreatment with this compound, however, significantly reversed this hypotension. nih.gov Furthermore, the administration of this PAF antagonist markedly improved survival rates following the procedure. nih.gov

Research into the mechanism of PAF-mediated injury in I/R models, such as in gastric mucosa, suggests that PAF contributes to the generation of oxygen-derived free radicals. nih.gov this compound was shown to attenuate this type of injury by inhibiting the increase of thiobarbituric acid reactive substances (an indicator of lipid peroxidation) and preventing the decrease of the antioxidant alpha-tocopherol (B171835) in the tissue. nih.gov This protective action is thought to occur primarily by inhibiting the PAF-induced production of superoxide (B77818) by neutrophils. nih.gov

Table 1: Effects of this compound on Survival Rate After Hepatic Inflow Occlusion in Rats
Treatment GroupNumber of Subjects (n)Survival Rate (90 mins post-declamp)
Control (Saline)2030%
This compound2065%

Data sourced from a study on the effect of a platelet activating factor antagonist on shock caused by temporary hepatic inflow occlusion. nih.gov

Myocardial Preservation Strategies

Myocardial injury resulting from ischemia and reperfusion is a major concern during cardiac surgery. frontiersin.org Strategies to protect the heart muscle are critical for improving postoperative outcomes. amegroups.org The role of PAF antagonism in this context has been explored, particularly in complex scenarios like cyanotic heart disease and heart-lung transplantation. nih.govnih.gov

In a swine model of cyanotic heart disease, which increases the heart's susceptibility to I/R injury, the use of this compound as a myocardial protection agent was evaluated during corrective surgery. nih.gov The control group experienced a high mortality rate within 30 minutes after cardiopulmonary bypass, whereas all animals treated with this compound survived beyond 60 minutes. nih.gov This indicates a significant protective effect. While another intervention, leukocyte-depleting filtration, showed superior postoperative myocardial contractility, PAF antagonism with this compound still provided substantial myocardial protection compared to the control. nih.gov

Further evidence for this compound's cardioprotective effects comes from a swine model of heart-lung transplantation. nih.gov In this study, animals treated with the PAF antagonist this compound were significantly better protected from ischemia-reperfusion injury compared to the control group. nih.gov The protective effect was observed both when this compound was used alone and in combination with allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor. nih.gov

Table 2: Postoperative Outcomes in a Swine Model of Cyanotic Heart Disease
Treatment GroupOutcomeMeasurement
ControlSurvival (post-CPB)4 deaths within 30 minutes
This compound (PAFA Group)Survival (post-CPB)All survived >60 minutes
ControlEnd-Systolic Elastance (30 mins post-CPB)4.0 +/- 9
This compound (PAFA Group)End-Systolic Elastance (30 mins post-CPB)6.5 +/- 3.7

Data sourced from a study on myocardial protection strategies for operation in a chronic model of cyanotic heart disease. nih.gov

Implications for Anaphylaxis Management

Anaphylaxis is a severe, systemic hypersensitivity reaction that can be life-threatening. clinicbarcelona.org It involves the rapid release of potent inflammatory mediators, including histamine and PAF, from immune cells like mast cells and basophils. nih.gov While epinephrine (B1671497) is the first-line treatment, research into the underlying pathophysiology seeks to identify other therapeutic targets. ccjm.org

PAF is recognized as a critical mediator in anaphylaxis, contributing to increased vascular permeability and severe hypotension (anaphylactic shock). nih.govnih.gov Therefore, blocking the PAF receptor presents a logical strategy for managing anaphylactic reactions. Studies in animal models have demonstrated the potential of this approach. In an active anaphylaxis model in mice, the PAF receptor antagonist this compound was shown to reduce the severity of the reaction. nih.gov Interestingly, this study also suggested that monocytes and macrophages are the primary source of PAF in this particular model of anaphylaxis. nih.gov

The combined inhibition of both histamine and PAF has been shown in most models to almost completely block anaphylaxis, suggesting their effects are additive or synergistic. nih.gov This highlights the potential for PAF antagonists like this compound to be used as adjunctive therapies in the management of anaphylaxis, targeting a key pathway that contributes to the severity of the reaction. taylorfrancis.com

Potential for Cancer Intervention

The tumor microenvironment is a complex system where interactions between cancer cells and various host cells, including platelets, play a crucial role in tumor progression and metastasis. nih.gov Platelets are known to be involved in multiple stages of metastasis, including protecting circulating tumor cells from the immune system, promoting their arrest in blood vessels, and facilitating their extravasation into distant tissues. springermedizin.denih.gov

Platelet-Activating Factor (PAF) is a potent lipid mediator that can be synthesized by cancer cells and other cells within the tumor microenvironment. benthamscience.com It exerts its effects by binding to PAF receptors, which can be expressed on both cancer cells and endothelial cells. benthamscience.com This PAF binding can trigger signaling pathways that promote tumor-induced angiogenesis (the formation of new blood vessels) and metastasis. benthamscience.com Specifically, PAF and its signaling can contribute to:

Angiogenesis : New blood vessel formation is essential for tumor growth and provides a route for metastasis. nih.govbenthamscience.com

Epithelial-Mesenchymal Transition (EMT) : Platelets can release factors that induce EMT, a process where cancer cells gain migratory and invasive properties. springermedizin.demdpi.com

Immune Evasion : By forming a cloak around circulating tumor cells, platelets can help them evade destruction by immune cells. springermedizin.denih.gov

Given the role of the PAF-PAF receptor axis in these key metastatic processes, PAF receptor antagonists have been proposed as potential anti-cancer agents. benthamscience.com As a highly potent PAF antagonist, this compound could theoretically intervene in these pathways. nih.gov By blocking the PAF receptor, it has the potential to inhibit PAF-driven angiogenesis and reduce the ability of tumor cells to metastasize. benthamscience.com Research has indicated that PAF-receptor antagonists show promise as anti-angiogenic molecules in both in vitro and in vivo cancer models. benthamscience.com

Comparative Pharmacological Analysis of Cv 6209

Relative Potency and Efficacy Compared to Other PAF Antagonists

CV-6209 has demonstrated significant potency as a PAF antagonist in a variety of preclinical models. Its efficacy is best understood through direct comparison with other agents that target the PAF receptor, including structural analogs, non-analogs, and clinically investigated inhibitors.

Comparison with PAF Structural Analogs (e.g., CV-3988, ONO-6240)

As a PAF-related analog, this compound exhibits a high affinity for PAF receptors. In studies evaluating the inhibition of PAF-induced rabbit platelet aggregation, this compound was found to be substantially more potent than its structural relatives. Specifically, its inhibitory effect was 104 times more potent than CV-3988 and 9 times more potent than ONO-6240. nih.gov This superiority was also observed in in vivo models; when used to reverse PAF-induced hypotension in rats, this compound was 74 times more potent than CV-3988 and 20 times more potent than ONO-6240. nih.gov These findings highlight the significant increase in potency achieved with the structural modifications present in this compound compared to earlier PAF analogs.

Table 1: Comparative Potency of this compound and PAF Structural Analogs

Compound Relative Potency vs. This compound (Inhibition of Rabbit Platelet Aggregation) Relative Potency vs. This compound (Reversal of Rat Hypotension)
This compound 1 (Reference) 1 (Reference)
CV-3988 104x less potent 74x less potent
ONO-6240 9x less potent 20x less potent

Comparison with Non-PAF Analogs (e.g., Ginkgolide B, Etizolam, WEB2086, BN52021)

When compared to PAF antagonists that are not structurally similar to PAF, this compound consistently demonstrates higher potency. In rabbit platelet aggregation assays, this compound was 8 times more potent than Ginkgolide B and 3 times more potent than etizolam. nih.gov The difference in potency was even more pronounced in an in vivo model of PAF-induced hypotension, where this compound was 185 times more potent than Ginkgolide B and over 2100 times more potent than etizolam. nih.gov

While direct head-to-head potency data with WEB2086 and BN52021 is limited, studies on mast cell degranulation show that this compound effectively inhibits this PAF-induced process, whereas BN52021 and WEB2086 failed to show an inhibitory effect in the same model. Further research into the differential actions of these antagonists in the rat heart suggests that while this compound is selective for blocking the vasodilator effects of PAF, antagonists like WEB 2086 and BN-50739 (a BN52021-related compound) are selective for blocking PAF's vasoconstrictor effects. nih.gov

Comparative Effects with Clinically Investigated PAF Inhibitors (e.g., Lexipafant, Modipafant, SR27417A)

Direct comparative studies between this compound and PAF inhibitors that have undergone clinical investigation are scarce. However, an indirect comparison can be made based on their reported receptor binding affinities and inhibitory concentrations.

This compound inhibits PAF-induced aggregation of human platelets with an IC50 value of 170 nM (1.7 x 10-7 M). nih.govmedchemexpress.commedchemexpress.com

Lexipafant is described as a highly potent PAF antagonist with a much greater affinity for the human platelet PAF receptor than PAF itself. nih.gov It has been a subject of multiple clinical trials for conditions like acute pancreatitis. researchgate.net

SR27417A is an extremely potent antagonist, displacing PAF from its receptors on human platelets with a Ki value of 50 pM. nih.gov This suggests it is significantly more potent than many other antagonists, including this compound, in this specific assay. nih.gov

Modipafant has also been evaluated in clinical trials, for conditions such as asthma, indicating its significant potency as a PAF antagonist, though specific binding affinity data is not readily available for direct comparison. nih.gov

While all are potent inhibitors, compounds like SR27417A appear to exhibit exceptionally high receptor affinity in picomolar ranges, potentially exceeding that of this compound in specific binding assays.

Distinction from Dual Histamine (B1213489)/PAFR Antagonists (e.g., Rupatadine, Desloratadine, Levocetirizine)

A key distinction of this compound is its specific action as a pure PAF receptor antagonist. This contrasts with agents like Rupatadine, which possess dual antagonism for both histamine H1 receptors and PAF receptors. nih.gov In studies on PAF-induced human mast cell degranulation, both this compound and Rupatadine were shown to inhibit this process. However, other antihistamines with weaker anti-PAF effects, such as Levocetirizine and Desloratadine, were less effective or ineffective. This highlights that the inhibitory action of Rupatadine on PAF-mediated effects is distinct from its antihistamine properties and comparable to that of a dedicated PAF antagonist like this compound. The specificity of this compound provides a pharmacological tool to isolate the effects of PAF receptor blockade without the confounding influence of histamine receptor antagonism.

Specificity Profile in Relation to Other Pharmacological Agents (e.g., Indomethacin, Mepyramine, Methysergide)

This compound exhibits a high degree of specificity for the PAF receptor. Research has shown that it has minimal to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, and collagen. medchemexpress.commedkoo.com Furthermore, in vivo studies have demonstrated that while this compound potently inhibits PAF-induced hypotension, it does not affect hypotension induced by other mediators like histamine, bradykinin, or isoproterenol. nih.govmedchemexpress.commedkoo.com This specificity indicates that this compound does not interfere with the pathways of cyclooxygenase (targeted by Indomethacin), histamine H1 receptors (targeted by Mepyramine), or serotonin (B10506) receptors (targeted by Methysergide). This clean pharmacological profile makes it a valuable research tool for elucidating the specific pathophysiological roles of PAF.

Differential Actions on PAFR Subtypes or Distinct Effector Pathways

Evidence suggests that the effects of this compound may vary depending on the cell type and signaling pathway, pointing toward the existence of PAF receptor subtypes or distinct effector mechanisms.

One study revealed that this compound acts as a competitive antagonist on PAF receptors in rabbit platelets and polymorphonuclear leukocytes (PMNs). nih.gov However, in guinea-pig macrophages, it behaved as a non-competitive antagonist, causing a significant depression of the maximum response to PAF. nih.gov This non-competitive antagonism on macrophage PAF receptors supports the hypothesis that these receptors are distinct from those mediating aggregation in platelets and PMNs. nih.gov

Furthermore, research on the rat perfused heart demonstrated that this compound selectively blocks the vasodilator effect of PAF, requiring a 10-fold higher concentration to block the vasoconstrictor effect. nih.gov This contrasts with other antagonists like WEB 2086, which showed selectivity for blocking the vasoconstrictor action. nih.gov These findings strongly support the hypothesis that the functionally opposite effects of PAF in certain tissues may be mediated by different PAF receptor subtypes, and that this compound can selectively target one of these subtypes. nih.gov

Advanced Research Methodologies and Emerging Insights with Cv 6209

Utilization in Receptor Pharmacology Studies for PAFR Characterization

CV-6209 has been instrumental in the characterization of the Platelet-Activating Factor Receptor (PAFR). Its high affinity and specificity for PAFR allow researchers to probe the receptor's function and distinguish its activity from that of other signaling pathways.

In studies involving rabbit platelets and polymorphonuclear leukocytes (PMN), this compound demonstrated a competitive and specific antagonism of PAF-induced aggregation. nih.gov The pA2 values, a measure of antagonist potency, were approximately 9.5 in both cell types, indicating a strong competitive inhibition. nih.gov This competitive antagonism suggests that this compound directly competes with PAF for the same binding site on the receptor in these cells.

Conversely, in guinea-pig resident peritoneal macrophages, this compound exhibits a non-competitive antagonism of PAF-induced prostacyclin (PGI2) generation. nih.gov This is evidenced by a significant depression of the maximum response to PAF and a non-parallel shift in the concentration-response curve. nih.gov This finding suggests that in macrophages, this compound may bind to a different site on the PAFR than PAF itself (an allosteric site) or that it affects downstream signaling in a non-competitive manner. This differential antagonism across cell types has provided evidence for the existence of distinct PAF receptor subtypes or different receptor-coupling mechanisms in various tissues. nih.govpromega.com

Cell TypeAgonistResponse MeasuredAntagonism by this compoundpA2 Value
Rabbit PlateletsPAFAggregationCompetitive~9.5
Rabbit Polymorphonuclear Leucocytes (PMN)PAFAggregationCompetitive~9.5
Guinea-Pig Peritoneal MacrophagesPAFProstacyclin (PGI2) GenerationNon-competitiveNot Applicable

Application in Functional Analysis of Cellular Responses to PAFR Activation

This compound is a valuable tool for dissecting the specific cellular responses mediated by PAFR activation. By selectively blocking this receptor, researchers can identify which physiological events are PAF-dependent.

In vitro studies have shown that this compound potently inhibits PAF-induced aggregation of both rabbit and human platelets, with IC50 values of 7.5 x 10⁻⁸ M and 1.7 x 10⁻⁷ M, respectively. nih.gov Furthermore, it effectively inhibits the release of [3H]serotonin from rabbit platelets stimulated by PAF, with a potency similar to its inhibition of platelet aggregation. nih.gov These findings confirm the central role of PAFR in platelet activation and degranulation.

The specificity of this compound is highlighted by its lack of effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, and collagen. nih.gov Similarly, it does not affect aggregation induced by the calcium ionophore A23187 or N-formylmethionine-leucyl-phenylalanine (fMLP) in PMN. nih.gov This high degree of specificity makes this compound a reliable tool for isolating PAF-mediated effects in complex biological systems.

In vivo, this compound has been shown to inhibit PAF-induced hypotension in rats. nih.gov This demonstrates its efficacy in a whole-organism context and underscores the role of PAFR in regulating vascular tone and blood pressure.

Cellular ResponseAgonistEffect of this compoundIC50 / ED50Organism/Cell Type
Platelet AggregationPAFInhibition7.5 x 10⁻⁸ MRabbit
Platelet AggregationPAFInhibition1.7 x 10⁻⁷ MHuman
Serotonin (B10506) ReleasePAFInhibitionSimilar to aggregationRabbit Platelets
HypotensionPAFInhibition0.009 mg/kg i.v.Rat

Integration into Studies Investigating Lipid Mediator Transport Mechanisms

Currently, there is a lack of specific published research detailing the integration of this compound into studies focused on the transport mechanisms of lipid mediators. While its primary use has been to antagonize the PAF receptor at the cell surface, its potential utility in studying the transport of PAF or other lipid mediators across cellular membranes has not been a significant focus of the available scientific literature.

Use in Preclinical Safety Pharmacology Assessments (e.g., off-target effects on major organ systems)

Preclinical safety pharmacology studies are essential to identify any undesirable effects of a compound on major organ systems. This compound has been evaluated for its specificity and potential off-target effects, which is crucial for its use as a reliable research tool.

In vivo studies in rats have demonstrated that this compound has no effect on hypotension induced by arachidonic acid, histamine (B1213489), bradykinin, and isoproterenol, indicating that it does not interfere with the signaling pathways of these mediators. nih.gov There was a slight inhibition of acetylcholine-induced hypotension, but only at a high dose of 1 mg/kg. nih.gov

Furthermore, in rabbit platelets and PMN, this compound did not affect aggregation induced by A23187 or fMLP, respectively. nih.gov In guinea-pig macrophages, PGI2 generation induced by A23187 was also unaffected by this compound. nih.gov These findings collectively suggest a high degree of selectivity of this compound for the PAFR, with minimal off-target effects on other major signaling pathways involved in inflammation and cardiovascular function. This specificity is a critical attribute for its use in research to ensure that the observed effects can be confidently attributed to the blockade of PAFR.

System/ResponseAgonistEffect of this compoundOrganism/Cell Type
HypotensionArachidonic AcidNo effectRat
HypotensionHistamineNo effectRat
HypotensionBradykininNo effectRat
HypotensionIsoproterenolNo effectRat
Platelet AggregationADPNo effectRabbit
Platelet AggregationCollagenNo effectRabbit
PMN AggregationfMLPNo effectRabbit
PGI2 GenerationA23187No effectGuinea-Pig Macrophages

Future Directions and Unanswered Questions in Cv 6209 Research

Elucidating Long-Term Effects of PAFR Antagonism by CV-6209

Current research on this compound has predominantly focused on its acute effects in various models of injury and disease. Studies have demonstrated its ability to inhibit PAF-induced platelet aggregation, prevent hypotension, and offer protection in scenarios of ischemia-reperfusion injury. nih.govnih.govnih.gov However, a significant knowledge gap exists regarding the long-term consequences of sustained PAFR blockade by this compound. PAF is involved in a host of physiological processes, and chronic inhibition of its receptor could lead to unforeseen effects. Future investigations must be designed to assess the systemic impact of long-term this compound administration, focusing on chronic inflammatory states, immune system homeostasis, and potential adaptive changes in the PAF signaling system.

Comprehensive Analysis of this compound Interactions with Other Therapeutic Agents

The potential clinical application of this compound would likely involve its use in conjunction with other medications. Preliminary studies have provided glimpses into its interactive profile. For instance, this compound has been studied in combination with the xanthine (B1682287) oxidase inhibitor allopurinol (B61711) in models of ischemia-reperfusion injury. nih.gov Another study highlighted the compound's specificity, noting it did not affect hypotension induced by agents like arachidonic acid, histamine (B1213489), or bradykinin. nih.gov Furthermore, combining low concentrations of this compound with other PAF antagonists (FR-900452 or WEB 2086) was effective in blocking both vasodilator and vasoconstrictor effects of PAF, suggesting potential for synergistic or additive effects. nih.gov

These initial findings are not comprehensive. A systematic and thorough analysis of this compound's interactions with a wide range of therapeutic agents—including anti-inflammatory drugs, anticoagulants, and cardiovascular medications—is a critical next step. Such research is necessary to identify potential synergistic benefits or antagonistic effects that could influence its therapeutic profile.

Table 1: Documented Interactions of this compound with Other Agents
Interacting AgentExperimental ContextObserved OutcomeReference
AllopurinolIschemia-reperfusion injury in a swine heart-lung transplant modelThis compound was effective in preventing injury both with and without allopurinol pretreatment. nih.gov
Arachidonic acid, Histamine, Bradykinin, IsoproterenolPAF-induced hypotension model in ratsThis compound had no effect on hypotension induced by these agents, indicating specificity for PAFR. nih.gov
AcetylcholineHypotension model in ratsThis compound at 1 mg/kg slightly inhibited acetylcholine-induced hypotension. nih.gov
FR-900452 or WEB 2086Rat perfused heart modelA combination of low concentrations of this compound with these PAF antagonists effectively blocked both PAF-induced vasodilation and vasoconstriction. nih.gov

Investigation of Novel Signaling Pathways Modulated by this compound

The primary mechanism of this compound is understood as the competitive antagonism of the PAF receptor, which in turn blocks downstream events like platelet aggregation, serotonin (B10506) release, and mast cell degranulation. nih.govmedchemexpress.com Research has also shown that its protective effect in ischemia-reperfusion is linked to inhibiting neutrophil superoxide (B77818) production induced by PAF. nih.gov In guinea-pig macrophages, this compound antagonizes PAF-induced prostacyclin (PGI2) generation. nih.gov

While these PAFR-dependent pathways are well-documented, the possibility of this compound modulating other, novel signaling pathways remains an open question. Future research should explore potential off-target effects or influences on crosstalk between the PAFR and other cellular signaling cascades. Advanced techniques in proteomics and metabolomics could be employed to screen for unexpected changes in cellular signaling networks following treatment with this compound, potentially uncovering new mechanisms of action and therapeutic applications.

Exploration of Specific PAFR Subtypes and Their Modulation by this compound

Emerging evidence suggests the existence of distinct PAF receptor subtypes, which may mediate different physiological effects. One study strongly supports this hypothesis, demonstrating that this compound selectively blocks the vasodilator effect of PAF, while other antagonists are more selective for its vasoconstrictor effect. nih.gov This suggests that the functionally opposite effects of PAF may be mediated by different PAFR subtypes. nih.gov Further evidence comes from research on guinea-pig macrophages, where this compound exhibited non-competitive antagonism, in contrast to its competitive antagonism on PAF receptors of platelets and polymorphonuclear leukocytes (PMNs). nih.gov This finding supports the contention that macrophage PAF receptors are distinct from those on other immune cells. nih.gov

A crucial future direction is the definitive characterization of these potential PAFR subtypes. Understanding how this compound differentially interacts with and modulates each subtype is essential. This knowledge could allow for the development of even more specific therapies that target a particular PAF effect—such as vasodilation or vasoconstriction—while leaving other PAF-mediated functions intact.

Table 2: Evidence Suggesting PAFR Subtype Modulation by this compound
Experimental ModelKey FindingImplicationReference
Rat Perfused HeartThis compound showed selectivity for blocking the vasodilator effect of PAF, requiring a 10-fold higher concentration to block the vasoconstrictor effect.Supports the hypothesis that functionally opposite effects of PAF are mediated by different PAFR subtypes. nih.gov
Guinea-Pig Macrophages vs. Rabbit Platelets/PMNsThis compound acted as a non-competitive antagonist on macrophage PAF receptors but as a competitive antagonist on platelet and PMN receptors.Suggests that PAF receptors on macrophages are distinct from those on platelets and PMNs. nih.gov

Deepening Understanding of this compound's Role in Complex Disease Pathophysiology

This compound has been evaluated in several preclinical models of complex diseases, demonstrating its potential to mitigate pathological processes driven by PAF. It has shown efficacy in models of shock caused by temporary hepatic inflow occlusion, gastric mucosal injury from ischemia-reperfusion, and as a protective agent for heart and lung preservation prior to transplantation. nih.govnih.govnih.gov It has also been suggested as a useful tool for investigating diseases like anaphylaxis, disseminated intravascular coagulation, and endotoxin (B1171834) shock. taylorfrancis.com

While these studies are promising, they represent only the initial steps. The precise role and therapeutic window for PAFR antagonism in the multifaceted pathophysiology of these and other complex human diseases, such as sepsis, acute respiratory distress syndrome (ARDS), and chronic inflammatory disorders, require much deeper investigation. Future studies should aim to dissect the specific contribution of PAF to these conditions and clarify how and when antagonism with this compound can be most effective.

Table 3: Preclinical Disease Models Investigated with this compound
Disease ModelOrganismKey Effect of this compoundReference
Shock from Hepatic Inflow OcclusionRatReversed hypotension and significantly improved survival rate. nih.gov
Ischemia-Reperfusion Gastric InjuryRatAttenuated gastric mucosal injury and inhibited lipid peroxidation. nih.gov
Heart-Lung Ischemia-Reperfusion InjurySwineEffective in prevention of heart and lung injury prior to transplantation. nih.gov
PAF-Induced HypotensionRatPotently inhibited and reversed hypotension. nih.gov
Asparaginase-Induced HypersensitivityMouseReduced hypersensitivity reactions. medchemexpress.com

Translational Research Gaps and Challenges in Bridging Preclinical Findings to Clinical Applications

A significant hurdle for this compound, as with many promising preclinical compounds, is the "translational gap"—the difficulty in translating findings from the laboratory to clinical practice. verisimlife.com All available research on this compound has been conducted in animal models or in vitro systems. An incomplete understanding of a disease state and its treatment is often a cause for the failure of promising agents in clinical trials. nih.gov The path to human trials is fraught with challenges, including the need to establish predictive preclinical models, identify patient populations most likely to benefit, and develop biomarkers to monitor therapeutic response. nih.govinteresjournals.org For this compound, a key challenge will be to demonstrate that the compelling efficacy seen in acute animal models of shock and ischemia translates to the more complex and heterogeneous nature of human diseases.

Development of Enhanced Experimental Models for this compound Research

The current understanding of this compound's effects is based on established, yet conventional, experimental models such as in vitro platelet aggregation and in vivo rodent and swine models of acute injury. nih.govnih.govnih.gov While valuable, these models may not fully recapitulate the complexity of human diseases. A critical future direction is the development and utilization of enhanced experimental models. This could include the use of humanized animal models, three-dimensional organoid cultures that mimic human tissue, and microfluidic "organ-on-a-chip" systems. Such advanced models could provide more accurate predictions of this compound's efficacy and help bridge the translational gap by offering a more refined understanding of its action in a human-relevant context.

Q & A

Q. What are the primary pharmacological mechanisms of CV-6209 as a PAF antagonist, and how do these inform experimental design?

this compound selectively inhibits platelet-activating factor (PAF) by competitively binding to PAF receptors, thereby blocking PAF-induced platelet aggregation and hypotension. Key in vitro studies demonstrate its inhibition of PAF-stimulated rabbit platelet [3H]serotonin release (IC₅₀ = 75 nM) and human platelet aggregation (IC₅₀ = 170 nM) . For experimental design, researchers should pre-incubate this compound (0.2–2 μM) with target cells (e.g., LAD2 mast cells) for 30 minutes before PAF stimulation to observe dose-dependent inhibition of degranulation .

Q. Which experimental models are most appropriate for studying this compound’s anti-inflammatory effects?

Rat models are widely used to assess this compound’s in vivo efficacy. For example:

  • Hypotension : Intravenous this compound (ED₅₀ = 0.009 mg/kg) inhibits PAF-induced hypotension in rats, with no cross-reactivity to arachidonic acid, histamine, or bradykinin .
  • Hypersensitivity : In sensitized mice, this compound (66 μg, IV) reduces asparaginase-induced hypersensitivity, suggesting utility in IgE-independent allergic responses .
  • Tumor-associated inflammation : CT26 tumor-bearing mice treated with this compound show suppressed PAF-mediated anaphylaxis, highlighting its role in immune cell modulation .

Q. How should researchers optimize dosing protocols for this compound in preclinical studies?

Dosing depends on the target pathway:

  • In vitro : 0.2–2 μM for mast cell degranulation assays .
  • In vivo :
  • Hypotension: 0.009 mg/kg IV (rat) .
  • Hypersensitivity: 66 μg IV (mouse) .
    Note: this compound’s selectivity for PAF receptors requires validation against off-target effects (e.g., leukotriene or histamine pathways) using antagonists like WEB 2170 or antihistamines .

Advanced Research Questions

Q. How can contradictory data on this compound’s agonist/antagonist duality in vascular studies be resolved?

this compound exhibits context-dependent effects:

  • Antagonist : Blocks PAF-induced vasodilation in rat coronary vessels at low concentrations (1–10 nM) .
  • Agonist-like activity : Structural analogs (e.g., H-PAF) show partial agonism in perfused hearts, but this compound itself lacks this effect . Methodological resolution :
  • Use receptor-subtype-specific antagonists (e.g., FR-900452 for vasoconstriction) to isolate pathways .
  • Validate PAF receptor expression levels in target tissues via qPCR or flow cytometry .

Q. What experimental strategies address the dual vasodilatory/vasoconstrictive effects of PAF in this compound studies?

PAF’s biphasic vascular effects are mediated by distinct receptor subtypes. To dissect these:

  • Combine this compound (10 nM) with FR-900452 (100 nM) to simultaneously block vasodilation and vasoconstriction in perfused rat hearts .
  • Use L-NAME (NO synthase inhibitor) to isolate NO-dependent vasodilation, revealing this compound’s specificity for PAF-NO crosstalk .

Q. How do interspecies differences impact this compound’s efficacy in translational research?

  • Rodents : this compound effectively inhibits PAF in rats/mice but shows variable IgG subclass dependency (e.g., IgG2 in W/Wv mice vs. IgG1 in B6D2F1 mice) .
  • Human platelets : Higher IC₅₀ (170 nM) compared to rabbits (75 nM), suggesting species-specific receptor affinity . Recommendation : Cross-validate findings in humanized PAF receptor models or primary human cells.

Methodological Recommendations

  • Dose-Response Curves : Always include arachidonic acid, collagen, and ADP as negative controls to confirm PAF specificity .
  • Temporal Analysis : Monitor vascular responses for ≥90 minutes post-CV-6209 administration to capture delayed effects (e.g., NO modulation) .
  • Data Validation : Replicate findings in ≥2 independent models (e.g., LAD2 cells + primary human mast cells) to address reproducibility concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CV-6209
Reactant of Route 2
Reactant of Route 2
CV-6209

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.